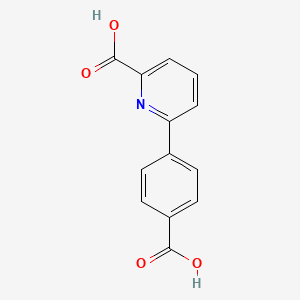

6-(4-Carboxyphenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Carboxyphenyl)picolinic acid is a chemical compound with the CAS Number: 1261948-89-3 . It has a molecular weight of 243.22 and its IUPAC name is 6-(4-carboxyphenyl)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The molecular structure of 6-(4-Carboxyphenyl)picolinic acid is represented by the linear formula C13H9NO4 . The InChI code for this compound is 1S/C13H9NO4/c15-12(16)9-6-4-8(5-7-9)10-2-1-3-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) .Physical And Chemical Properties Analysis

6-(4-Carboxyphenyl)picolinic acid has a predicted boiling point of 500.8±45.0 °C and a predicted density of 1.405±0.06 g/cm3 . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Metal-Organic Frameworks (MOFs)

6-(4-Carboxyphenyl)picolinic acid is utilized as a building block in the synthesis of MOFs. These frameworks are highly valued for their porosity and potential use in gas storage, separation, and catalysis. The carboxyphenyl group in the compound provides a point of attachment for metal ions, leading to the formation of complex structures with unique properties .

Coordination Polymers

This compound serves as a ligand in the creation of coordination polymers. These polymers have diverse applications, including magnetic materials and sensors. The ligand’s ability to coordinate with various metals allows for the synthesis of polymers with specific desired characteristics .

Supramolecular Assemblies

The acid is instrumental in forming supramolecular assemblies through hydrogen bonding and metal coordination. These assemblies are studied for their potential in creating nanoscale devices and materials with novel mechanical, optical, and electronic properties .

Luminescent Materials

Due to its structural features, 6-(4-Carboxyphenyl)picolinic acid can be part of luminescent materials. These materials are important for applications in LED technology and as markers in biological imaging .

Magnetic Materials

When coordinated with appropriate metal ions, the compound contributes to the development of materials with significant magnetic properties. These materials are useful in data storage technologies and spintronic devices .

Catalysis

The acid’s role in catalysis is being explored, particularly in the context of its incorporation into MOFs and coordination polymers. These catalysts can be applied in organic transformations and environmental remediation processes .

Mechanism of Action

Target of Action

The primary targets of 6-(4-Carboxyphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(4-Carboxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound plays a key role in zinc transport . It acts as an anti-infective and immunomodulator, affecting immune responses . The compound sometimes works in conjunction with other cytokines such as interferon gamma .

Pharmacokinetics

The compound’s role in zinc transport suggests it may have an impact on bioavailability .

Result of Action

The molecular and cellular effects of 6-(4-Carboxyphenyl)picolinic acid’s action include the inhibition of ZFP function, which disrupts viral replication and packaging . The compound has been shown to be an anti-viral in vitro and in vivo .

Action Environment

The compound’s role as an anti-infective and immunomodulator suggests that its efficacy may be influenced by the immune status of the host .

properties

IUPAC Name |

6-(4-carboxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-6-4-8(5-7-9)10-2-1-3-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHKLEMDIJYCDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687454 |

Source

|

| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261948-89-3 |

Source

|

| Record name | 6-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)

![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)